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Compound of Interest

Compound Name: 3-(Sec-butoxy)aniline

CAS No.: 65382-94-7

Cat. No.: B1341065 Get Quote

Introduction & Scope
3-(Sec-butoxy)aniline is a functionalized aniline derivative often utilized as a scaffold in the

synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its structural integrity is

defined by the meta-positioning of a sec-butoxy ether group relative to the primary amine.

In synthetic workflows, the purity of this intermediate is critical. Common contaminants include:

Regioisomers: 2- and 4-(sec-butoxy)aniline.

Alkoxy Isomers: 3-(n-butoxy)aniline, 3-(isobutoxy)aniline, and 3-(tert-butoxy)aniline.

Hydrolysis Products: 3-Aminophenol (resulting from ether cleavage).

Oxidation Byproducts: Azo-dimers formed during storage.

This protocol details a GC-MS methodology optimized for resolving the sec-butoxy moiety from

its linear and tertiary isomers—a challenge on standard non-polar columns due to similar

boiling points.
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Property Value Notes

Formula

MW 165.23 g/mol

Appearance Yellow to brown oil Oxidizes rapidly in air

Boiling Point ~270°C (est) High thermal stability required

pKa ~4.2 (Aniline N)
Weak base; susceptible to

tailing

Experimental Protocol
Reagents & Standards

Solvent: Dichloromethane (DCM), HPLC Grade (low water content is crucial to prevent

hydrolysis).

Derivatization Agent: Trifluoroacetic Anhydride (TFAA). Note: While direct injection is

possible, TFA-derivatization is recommended to sharpen peak shapes and improve isomeric

resolution.

Internal Standard: 3-Ethoxyaniline or Diphenylamine.

Sample Preparation Workflow
Method A: Direct Injection (Screening)

Dissolve 10 mg of sample in 10 mL DCM.

Add Internal Standard (10 µg/mL final concentration).

Filter through 0.2 µm PTFE syringe filter.

Inject.[1]

Method B: TFA-Derivatization (High-Resolution Isomer Profiling)
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Aliquot 100 µL of sample solution (from Method A) into a GC vial.

Add 50 µL TFAA. Cap immediately.

Incubate at 60°C for 30 minutes.

Evaporate to dryness under

stream.

Reconstitute in 200 µL Ethyl Acetate.

GC-MS Instrument Parameters
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Parameter Setting Rationale

System
Agilent 7890B / 5977B MSD

(or equiv)

Inlet Split/Splitless, 250°C
High temp ensures

volatilization of dimers.

Liner Ultra Inert, Wool-packed
Prevents aniline

adsorption/degradation.

Column
DB-35ms (30m x 0.25mm x

0.25µm)

Critical: A mid-polarity (35%

phenyl) phase provides better

separation of alkoxy isomers

than standard DB-5ms.

Carrier Gas
Helium, 1.2 mL/min (Constant

Flow)

Oven Ramp

60°C (1 min)

20°C/min

180°C

5°C/min

240°C (3 min)

Slow ramp at 180-240°C

resolves isomers.

Source Temp 230°C Standard EI source temp.

Scan Range m/z 40 – 350
Captures molecular ion and

conjugates.

Results & Discussion
Mass Spectral Fragmentation Analysis
The identification of 3-(sec-butoxy)aniline relies on distinctive fragmentation pathways driven

by the ether oxygen and the aromatic ring.

Primary Fragmentation Pathway (Direct Injection):
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Molecular Ion (

): m/z 165 (Strong, stable aromatic system).

McLafferty-like Rearrangement (

): The sec-butyl group undergoes rearrangement, eliminating a butene molecule (

). This transfers a hydrogen to the oxygen, generating the 3-aminophenol radical cation at
m/z 109. This is often the Base Peak.[2][3][4]

Alpha-Cleavage (

): Loss of the ethyl group from the sec-butyl chain (

). This forms a stabilized oxonium ion at m/z 136.

Differentiation Note: The n-butoxy isomer favors loss of propyl (

) or butyl (

) radicals, distinguishing it from the sec-butoxy form.

Visualized Fragmentation Pathway:

Molecular Ion (M+)
m/z 165

[3-(sec-butoxy)aniline]+.

Alpha Cleavage
m/z 136

(Loss of Ethyl)

- C2H5• (29)

Base Peak
m/z 109

[3-Aminophenol]+.
(Loss of Butene)

- C4H8 (56)
(Rearrangement)

m/z 80
[C5H6N]+

- COH (29)
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Click to download full resolution via product page

Figure 1: Proposed EI fragmentation pathway for 3-(sec-butoxy)aniline.

Impurity Profiling & Isomer Resolution
The sec-butoxy group possesses a chiral center, creating enantiomers (R/S). Standard GC-MS

will not separate these enantiomers (requires a chiral column like Cyclodex-B). However, it

must separate structural isomers.

3-(n-butoxy)aniline: Elutes after the sec-butoxy isomer due to higher boiling point (linear

chain = higher surface area).

3-(tert-butoxy)aniline: Elutes before the sec-butoxy isomer (spherical shape = lower boiling

point).

3-Aminophenol: Elutes significantly earlier and often tails badly without derivatization.

Data Summary Table: Retention Time & Ions

Compound RT (min)* Quant Ion (m/z) Qualifier Ions (m/z)

3-(tert-
butoxy)aniline

12.4 165 109, 57

3-(sec-butoxy)aniline 12.8 109 165, 136, 57

3-(n-butoxy)aniline 13.5 109 165, 122

| 3-Aminophenol | 8.2 | 109 | 80, 53 |

*Retention times are relative estimates for the DB-35ms method described.

Method Validation & Troubleshooting
System Suitability
To ensure data integrity, perform a Tailing Factor Test using 3-Aminophenol.
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Requirement: Tailing factor (

) < 1.5.

Failure Mode: If peaks tail, the inlet liner is active. Replace with a fresh Ultra Inert liner.

Troubleshooting Guide
Issue: Appearance of m/z 330 peak.

Cause: Azo-dimer formation in the hot inlet.

Fix: Lower inlet temperature to 220°C or use On-Column injection.

Issue: Loss of m/z 165 signal.

Cause: High fragmentation energy.

Fix: Use Soft EI (if available) or rely on m/z 109 for quantitation.

Analytical Workflow Diagram

Phase 1: Sample Prep

Phase 2: GC Separation Phase 3: MS DetectionRaw Sample
(Solid/Oil)

DCM Dilution
+ Int. Std.

TFAA Derivatization
(Optional but Recommended)

Split Inlet
250°C

If tailing

DB-35ms Column
Isomer Resolution

EI Source
70 eV

Data Analysis
Target: m/z 109, 165

Click to download full resolution via product page

Figure 2: End-to-end analytical workflow for 3-(sec-butoxy)aniline profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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